5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound known for its unique structural attributes and potential applications in various scientific fields. This compound's core structure features a pyrimidine ring fused with a thiophene ring, decorated with butylthio and methyl groups, which endows it with interesting chemical properties.
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions typically beginning with readily available starting materials
Industrial Production Methods
Industrial production methods for this compound, if scaled, would require optimization of reaction conditions to achieve high yields and purity. Techniques such as high-temperature and high-pressure reactions, use of catalysts, and continuous flow chemistry could be employed to enhance efficiency.
Types of Reactions it Undergoes
This compound can undergo various reactions such as:
Oxidation: Where the sulfur atoms might be oxidized to sulfoxides or sulfones.
Reduction: Potentially reducing the nitro group or other reducible groups if present.
Substitution: Halogenation, nitration, or alkylation at specific positions of the rings.
Common Reagents and Conditions Used
Typical reagents may include strong oxidizers like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution. Reaction conditions would vary based on the desired transformation, often requiring specific solvents and temperature control.
Major Products Formed
The major products would depend on the nature of the reaction, e.g., oxidized forms like sulfoxides or sulfones, reduced derivatives, or substituted compounds with halogen or alkyl groups.
Scientific Research Applications
5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has diverse applications:
Chemistry: : As an intermediate in the synthesis of other complex molecules.
Biology: : Potential use as a ligand in binding studies due to its unique structure.
Medicine: : Investigated for pharmacological properties, such as antimicrobial or anticancer activities.
Industry: : Utility in the development of new materials, particularly those requiring heterocyclic frameworks.
Mechanism of Action
Target of Action
Pyrimido[4,5-d]pyrimidines, a class of compounds to which the given compound belongs, have been shown to exhibit a broad spectrum of biological activity. They have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth and proliferation.
Biochemical Pathways
The PI3K/AKT/mTOR pathway is one of the key pathways affected by PI3K inhibitors. This pathway regulates several cellular processes, including cell cycle progression, cell survival, and protein synthesis .
Result of Action
Inhibition of PI3K can lead to decreased cell proliferation and increased apoptosis, which is why PI3K inhibitors are often studied for their potential as anticancer agents .
Future Directions
The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . Pyrido[2,3-d]pyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .
Comparison with Similar Compounds
Compared to other heterocyclic compounds, 5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to the specific combination of butylthio, methyl, and thiophene groups on its pyrimidine core
Properties
IUPAC Name |
5-butylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-4-5-8-24-14-11-13(19(2)16(22)20(3)15(11)21)17-12(18-14)10-7-6-9-23-10/h6-7,9H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLNTTWURYICSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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